molecular formula C11H8BrN3O B14435230 8-Bromo-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one CAS No. 82723-59-9

8-Bromo-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one

Cat. No.: B14435230
CAS No.: 82723-59-9
M. Wt: 278.10 g/mol
InChI Key: HPXMNJHEHJQLPI-UHFFFAOYSA-N
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Description

8-Bromo-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one is a heterocyclic compound that belongs to the imidazoquinoline family This compound is characterized by its unique structure, which includes a bromine atom at the 8th position and a methyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the preparation of a suitable imidazole derivative, followed by bromination and subsequent cyclization to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization. Additionally, reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

8-Bromo-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 8-Bromo-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 8th position enhances its reactivity and potential for further functionalization, making it a valuable compound in various research fields .

Properties

CAS No.

82723-59-9

Molecular Formula

C11H8BrN3O

Molecular Weight

278.10 g/mol

IUPAC Name

8-bromo-3-methyl-6H-imidazo[4,5-f]quinolin-9-one

InChI

InChI=1S/C11H8BrN3O/c1-15-5-14-10-8(15)3-2-7-9(10)11(16)6(12)4-13-7/h2-5H,1H3,(H,13,16)

InChI Key

HPXMNJHEHJQLPI-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=CC3=C2C(=O)C(=CN3)Br

Origin of Product

United States

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